molecular formula C12H19NO B1386353 1-(2-Isopropoxy-5-methylphenyl)-ethylamine CAS No. 1048916-98-8

1-(2-Isopropoxy-5-methylphenyl)-ethylamine

Cat. No.: B1386353
CAS No.: 1048916-98-8
M. Wt: 193.28 g/mol
InChI Key: AODLKISXVCJEOH-UHFFFAOYSA-N
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Description

1-(2-Isopropoxy-5-methylphenyl)-ethylamine is an organic compound characterized by the presence of an ethylamine group attached to a phenyl ring substituted with isopropoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxy-5-methylphenyl)-ethylamine typically involves the alkylation of 2-isopropoxy-5-methylphenol with ethylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of ethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxy-5-methylphenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Isopropoxy-5-methylphenyl)-ethylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Isopropoxy-5-methylphenyl)-ethylamine exerts its effects involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The isopropoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Isopropoxy-5-methylphenyl)-ethanol: Similar structure but with a hydroxyl group instead of an ethylamine group.

    1-(2-Isopropoxy-5-methylphenyl)-ethanone: Contains a carbonyl group instead of an ethylamine group.

Uniqueness: 1-(2-Isopropoxy-5-methylphenyl)-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-methyl-2-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(2)14-12-6-5-9(3)7-11(12)10(4)13/h5-8,10H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODLKISXVCJEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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